![molecular formula C8H11Cl2N3O2 B1431811 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride CAS No. 1187928-81-9](/img/structure/B1431811.png)
3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride
Overview
Description
3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride is a chemical compound with the CAS Number: 1187928-81-9 . It has a molecular weight of 252.1 . The compound is stored in an inert atmosphere at room temperature . It is a solid substance .
Molecular Structure Analysis
The IUPAC name of the compound is 3-nitro-5,6,7,8-tetrahydro [1,6]naphthyridine dihydrochloride . The InChI code for the compound is 1S/C8H9N3O2.2ClH/c12-11(13)7-3-6-4-9-2-1-8(6)10-5-7;;/h3,5,9H,1-2,4H2;2*1H .Physical And Chemical Properties Analysis
The compound is a solid and its color ranges from white to yellow to brown . The compound is stored in an inert atmosphere at room temperature .Scientific Research Applications
Anticancer Properties
1,6-Naphthyridines, including derivatives like our compound of interest, have shown potential in anticancer treatments. They exhibit pharmacological activities that can be harnessed to target cancer cells .
Anti-HIV Activity
These compounds also demonstrate anti-human immunodeficiency virus (HIV) properties, which could be pivotal in the development of new HIV treatments .
Antimicrobial Applications
The antimicrobial potential of 1,6-naphthyridines suggests they could be used to develop new antibiotics or treatments for microbial infections .
Analgesic Effects
Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have been studied for their pronounced analgesic effects, which could lead to new pain management medications .
Anti-inflammatory and Antioxidant Activities
These compounds are also known for their anti-inflammatory and antioxidant activities, which can be beneficial in treating various inflammatory disorders and in protecting cells from oxidative stress .
Medicinal Chemistry Relevance
The intermediate compounds in the synthesis of 1,6-naphthyridines are relevant to medicinal chemistry, providing a foundation for the development of a wide range of pharmacologically active molecules .
Synthetic Strategies and Reactivity
The synthesis and reactivity of 1,5-naphthyridines (a related compound) involve various strategies that can be applied to our compound. These include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2.2ClH/c12-11(13)7-3-6-4-9-2-1-8(6)10-5-7;;/h3,5,9H,1-2,4H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYJRIGUWAWCDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CC(=C2)[N+](=O)[O-].Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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